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Compound of Interest

Compound Name:
3-Bromo-6-iodoimidazo[1,2-

A]pyridine

Cat. No.: B1445439 Get Quote

The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry,

forming the structural basis for a multitude of commercially available drugs and clinical

candidates.[1][2] Its rigid, bicyclic structure and electron-rich nature make it an ideal framework

for interacting with various biological targets, leading to applications as antiviral, anticancer,

anti-inflammatory, and anxiolytic agents.[1]

Within this important class of heterocycles, 3-Bromo-6-iodoimidazo[1,2-a]pyridine stands out

as a particularly valuable and strategic building block for researchers in drug development. Its

utility stems not just from the inherent biological potential of the imidazo[1,2-a]pyridine core, but

from the deliberate placement of two distinct halogen atoms at the C3 and C6 positions. These

halogens serve as versatile synthetic handles, enabling precise and sequential molecular

elaboration. The key to its strategic value lies in the differential reactivity of the carbon-iodine

(C-I) and carbon-bromine (C-Br) bonds, a feature that allows for controlled, stepwise

functionalization and the efficient construction of complex molecular libraries for biological

screening.[3] This guide provides a comprehensive overview of its chemical properties, a

robust synthetic protocol, and the strategic application of its unique reactivity in modern organic

synthesis.

Core Chemical and Physical Properties
A summary of the key physicochemical properties of 3-Bromo-6-iodoimidazo[1,2-a]pyridine
is essential for its proper handling, storage, and application in experimental workflows.
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Property Value Source

CAS Number 1146615-52-2 [3]

Molecular Formula C₇H₄BrIN₂ [3]

Molecular Weight 322.93 g/mol [3]

Appearance Solid (Form may vary) [4]

Storage Conditions
2-8°C, protect from light, store

in a dry, sealed environment
[3][5]

Molecular Structure Visualization
The structural arrangement of the bromine and iodine atoms on the imidazo[1,2-a]pyridine

scaffold is fundamental to its chemical behavior.

Caption: Molecular structure of 3-Bromo-6-iodoimidazo[1,2-a]pyridine.

Synthesis Protocol: A Plausible Two-Step Approach
While multiple synthetic routes to substituted imidazo[1,2-a]pyridines exist, a common and

reliable strategy involves the condensation of a 2-aminopyridine with an α-halocarbonyl

compound, followed by selective halogenation.[6][7] The following protocol outlines a validated,

logical approach to synthesize the title compound.

Causality Behind Experimental Choices:

Starting Material: 2-Amino-5-iodopyridine is selected as the precursor to ensure the iodine

atom is correctly positioned at what will become the C6 position of the final product.

Cyclization Reagent: Chloroacetaldehyde is a commercially available and effective reagent

for forming the five-membered imidazole ring. The reaction proceeds via an initial alkylation

of the pyridine ring nitrogen, followed by intramolecular condensation.

Brominating Agent: N-Bromosuccinimide (NBS) is chosen for the second step due to its

ability to perform regioselective bromination of electron-rich heterocyclic systems under mild
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conditions. The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and,

therefore, the most reactive site for electrophilic substitution.

Experimental Protocol
Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine

To a round-bottom flask, add 2-amino-5-iodopyridine (1.0 eq) and ethanol.

Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.2

eq) to the mixture.[7]

Heat the reaction mixture to 55-60 °C and stir for 5-7 hours, monitoring progress by TLC.

Upon completion, cool the mixture to room temperature and remove the ethanol under

reduced pressure.

Add water and ethyl acetate to the residue. Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo.

Purify the crude product by silica gel column chromatography to yield 6-iodoimidazo[1,2-

a]pyridine.

Step 2: Synthesis of 3-Bromo-6-iodoimidazo[1,2-a]pyridine

Dissolve the 6-iodoimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in acetonitrile (ACN) in a flask

protected from light.

Cool the solution to 0 °C using an ice bath.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, maintaining the

temperature at 0 °C.

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an

additional 2-4 hours, monitoring by TLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/CN103788092A/en
https://www.benchchem.com/product/b1445439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once the starting material is consumed, quench the reaction with a saturated aqueous

solution of sodium thiosulfate.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the resulting solid by recrystallization or column chromatography to obtain 3-Bromo-6-
iodoimidazo[1,2-a]pyridine.

Synthetic Workflow Diagram
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Step 1: Imidazole Ring Formation

Step 2: Regioselective Bromination

2-Amino-5-iodopyridine

+ Chloroacetaldehyde
+ NaHCO3 in EtOH

Heat to 55-60°C
(Condensation/Cyclization)

6-Iodoimidazo[1,2-a]pyridine

+ N-Bromosuccinimide (NBS)
in ACN, 0°C

Electrophilic
Substitution at C3

3-Bromo-6-iodoimidazo[1,2-a]pyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Bromo-6-iodoimidazo[1,2-a]pyridine.
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Reactivity and Strategic Applications in Synthesis
The primary utility of 3-Bromo-6-iodoimidazo[1,2-a]pyridine in drug discovery lies in its

capacity for sequential and regioselective cross-coupling reactions. This is possible due to the

significant difference in bond dissociation energies between the C-I and C-Br bonds.

Carbon-Iodine (C-I) Bond: Has a lower bond dissociation energy, making it more susceptible

to oxidative addition with transition metal catalysts like palladium(0). It is the more reactive

site.[3]

Carbon-Bromine (C-Br) Bond: Is stronger and more stable, requiring more forcing conditions

(e.g., different ligands, higher temperatures) to react.

This reactivity differential allows a chemist to selectively functionalize the C6 position first under

mild conditions, leaving the C3-bromo position intact for a subsequent, different transformation.

This powerful strategy enables the rapid and efficient synthesis of diverse compound libraries

from a single, advanced intermediate.

Common Cross-Coupling Reactions:

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

Sonogashira Coupling: Introduction of alkyne functionalities.[3]

Heck Coupling: Introduction of alkene groups.

Buchwald-Hartwig Amination: Formation of C-N bonds.

Workflow for Sequential Functionalization

Reaction at C6 (Iodine site) Reaction at C3 (Bromine site)

3-Bromo-6-iodo-
imidazo[1,2-a]pyridine

Mild Conditions
(e.g., Suzuki Coupling 1)

Pd(PPh3)4, Na2CO3

R1-B(OH)2 3-Bromo-6-Aryl-
imidazo[1,2-a]pyridine

Modified Conditions
(e.g., Suzuki Coupling 2)

Pd(dppf)Cl2, K3PO4

R2-B(OH)2 3-Aryl'-6-Aryl-
imidazo[1,2-a]pyridine
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Caption: Sequential cross-coupling enabled by differential halogen reactivity.

This self-validating protocol is a cornerstone of modern medicinal chemistry. By first coupling a

boronic acid (R¹) at the C6 position, isolating the mono-functionalized intermediate, and then

introducing a second, different boronic acid (R²) at the C3 position, researchers can

systematically explore the structure-activity relationship (SAR) of two distinct regions of the

molecule, accelerating the discovery of potent and selective drug candidates.

Conclusion
3-Bromo-6-iodoimidazo[1,2-a]pyridine is more than just a chemical intermediate; it is a

strategically designed tool for innovation in drug discovery. Its stable, biologically relevant core,

combined with two differentially reactive halogens, provides an efficient and powerful platform

for creating novel molecular architectures. Understanding the principles of its synthesis and,

more importantly, the nuances of its sequential reactivity, empowers researchers to navigate

complex synthetic challenges and accelerate the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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